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Abstract
Deschloroclozapine (DCZ) has emerged as a potent and selective agonist for muscarinic-

based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offering

significant advantages over earlier chemogenetic actuators like Clozapine-N-Oxide (CNO). As

a metabolite of clozapine, DCZ exhibits high affinity and efficacy at nanomolar concentrations

for both the excitatory hM3Dq and inhibitory hM4Di DREADDs.[1][2][3] This technical guide

provides an in-depth overview of the chemical structure, physicochemical properties, receptor

binding profile, and signaling pathways of Deschloroclozapine, along with detailed

experimental protocols relevant to its characterization.

Chemical Structure and Physicochemical Properties
Deschloroclozapine is a tricyclic dibenzodiazepine derivative. Its chemical structure is

characterized by the absence of the chlorine atom present on one of the benzene rings of

clozapine.
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IUPAC Name: 11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][4][5]diazepine[1][5]

CAS Number: 1977-07-7 (free base)[5]

Chemical Formula: C₁₈H₂₀N₄[5]

Molecular Weight: 292.38 g/mol [3]

SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

InChI Key: VQHITFFJBFOMBG-UHFFFAOYSA-N[5]

Appearance: Yellow solid

Physicochemical Data
A summary of the key physicochemical properties of Deschloroclozapine is presented in

Table 1.

Property Value Source

Molecular Formula C₁₈H₂₀N₄ [5]

Molecular Weight 292.38 g/mol [3]

pKa (predicted) 7.82 ± 0.20

Solubility

Soluble in DMSO and Ethanol.

The dihydrochloride salt is

soluble in water.

[5]

logP (predicted) 3.5

Receptor Binding Profile and Pharmacology
Deschloroclozapine is a high-affinity and highly potent agonist for the engineered muscarinic

receptors hM3Dq and hM4Di. It displays significantly greater affinity for these DREADDs

compared to CNO and DREADD agonist 21 (C21).[5]
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On-Target DREADD Affinity
The primary pharmacological action of Deschloroclozapine is the activation of muscarinic-

based DREADDs. Its high affinity allows for the use of low doses to achieve robust and rapid

modulation of neuronal activity in preclinical models.[2] The binding affinities (Ki) and functional

potencies (EC50) of Deschloroclozapine for hM3Dq and hM4Di are summarized in Table 2.

Receptor
Binding
Affinity (Ki)

Functional
Potency
(EC50)

Assay Type Source

hM3Dq 6.3 nM 0.13 nM
BRET-based

assay
[5]

hM4Di 4.2 nM 0.081 nM
BRET-based

assay
[5]

Off-Target Binding Profile
A critical advantage of Deschloroclozapine is its low propensity for binding to endogenous

receptors, which minimizes off-target effects. A comprehensive screening has shown that DCZ

has negligible affinity for a large number of G protein-coupled receptors (GPCRs), ion

channels, and transporters, with Ki values greater than 100 nM for the majority of sites tested.

[1][5] This represents a significant improvement over clozapine, which has a broad receptor

binding profile. Table 3 provides a summary of the binding affinities of Deschloroclozapine for

a selection of key CNS receptors.
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Receptor Binding Affinity (Ki) in nM

hM1 83

hM2 >1000

hM3 230

hM4 210

hM5 55

Dopamine D₁ 130

Dopamine D₂ 140

Serotonin 5-HT₁A >1000

Serotonin 5-HT₂A 87

Serotonin 5-HT₂C 190

Adrenergic α₁A 280

Adrenergic α₂A >1000

Adrenergic β₁ >1000

Histamine H₁ 12

Note: Data compiled from Nagai et al., 2020 supplementary information where available.

Signaling Pathways
Deschloroclozapine activates distinct intracellular signaling cascades depending on the

DREADD subtype expressed in the target cells.

hM3Dq (Gq-coupled) Signaling Pathway
The hM3Dq receptor is a Gq-coupled DREADD. Upon binding of Deschloroclozapine, the

Gαq subunit of the G protein is activated, which in turn stimulates phospholipase C (PLC). PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the
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release of intracellular calcium stores. The subsequent increase in intracellular calcium and the

activation of protein kinase C (PKC) by DAG result in neuronal depolarization and increased

neuronal firing.[4][6]
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Caption: hM3Dq (Gq) Signaling Pathway.

hM4Di (Gi-coupled) Signaling Pathway
The hM4Di receptor is a Gi-coupled DREADD. Activation by Deschloroclozapine leads to the

inhibition of adenylyl cyclase by the Gαi subunit, which results in decreased intracellular levels

of cyclic AMP (cAMP). The Gβγ subunits of the Gi protein can also directly activate G-protein-

coupled inwardly-rectifying potassium (GIRK) channels. The opening of GIRK channels leads

to potassium efflux, resulting in hyperpolarization of the neuronal membrane and subsequent

inhibition of neuronal activity.[4][7]
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Caption: hM4Di (Gi) Signaling Pathway.
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Experimental Protocols
The determination of the binding affinity of Deschloroclozapine for its target receptors is

typically performed using competitive radioligand binding assays.
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Caption: General Experimental Workflow.
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Detailed Methodology: Competitive Radioligand Binding
Assay
Objective: To determine the inhibitory constant (Ki) of Deschloroclozapine for a specific G

protein-coupled receptor (e.g., hM4Di) expressed in a cell line (e.g., HEK293T).

Materials:

HEK293T cells transiently or stably expressing the receptor of interest.

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

Radioligand (e.g., [³H]quinuclidinyl benzilate ([³H]QNB) for muscarinic receptors).

Unlabeled Deschloroclozapine.

Unlabeled competing ligand for non-specific binding determination (e.g., atropine).

96-well microplates.

Glass fiber filters.

Filtration apparatus.

Liquid scintillation counter and scintillation fluid.

Procedure:

Membrane Preparation:

Harvest cells expressing the receptor of interest.

Homogenize the cells in ice-cold lysis buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

Determine the protein concentration of the membrane preparation (e.g., using a Bradford

or BCA assay).

Assay Setup:

Prepare serial dilutions of Deschloroclozapine in assay buffer over a wide concentration

range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

In a 96-well plate, set up the following conditions in triplicate:

Total Binding: Receptor membranes, radioligand at a concentration near its Kd, and

assay buffer.

Non-specific Binding (NSB): Receptor membranes, radioligand, and a high

concentration of an unlabeled competing ligand (e.g., 1 µM atropine).

Competitive Binding: Receptor membranes, radioligand, and each concentration of the

Deschloroclozapine serial dilutions.

Incubation:

Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a

sufficient time to reach equilibrium (e.g., 60-120 minutes).

Filtration:

Rapidly terminate the binding reaction by filtering the contents of each well through glass

fiber filters using a cell harvester. This separates the receptor-bound radioligand from the

free radioligand.

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically

bound radioligand.

Scintillation Counting:

Place the filters in scintillation vials with scintillation fluid.
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Quantify the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of Deschloroclozapine by

subtracting the non-specific binding from the total binding.

Plot the specific binding as a function of the logarithm of the Deschloroclozapine
concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of Deschloroclozapine that inhibits 50% of the specific binding of the

radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion
Deschloroclozapine is a highly valuable research tool for the chemogenetic manipulation of

neuronal activity. Its potent and selective agonist activity at hM3Dq and hM4Di DREADDs,

combined with a favorable off-target binding profile, allows for precise and reliable control of

specific neuronal populations in vivo. This guide provides core technical information to aid

researchers in the design and execution of experiments utilizing this advanced chemogenetic

actuator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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